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Compound of Interest

Compound Name: 1-Ethyl-2-phenylbenzene

Cat. No.: B1583065 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-2-phenylbenzene

Introduction
1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl (CAS No. 1812-51-7), is an aromatic

hydrocarbon belonging to the biphenyl class of compounds.[1][2] Structurally, it consists of a

biphenyl core where an ethyl group is attached to the ortho-position of one of the phenyl rings.

This substitution pattern imparts specific steric and electronic properties that make it a

molecule of interest in synthetic organic chemistry and as an intermediate in the development

of more complex molecules, including pharmaceuticals.[2]

The biphenyl scaffold is a prevalent motif in medicinal chemistry and materials science.[3] The

introduction of an ethyl group at the 2-position creates a chiral axis due to hindered rotation

(atropisomerism) if other suitable substituents are present, although the barrier to rotation in 1-
ethyl-2-phenylbenzene itself is relatively low. Understanding the fundamental chemical

properties, spectroscopic signature, synthesis, and reactivity of this compound is crucial for its

effective utilization in research and development. This guide provides a comprehensive

technical overview intended for scientists and professionals in related fields.

Caption: Chemical Structure of 1-Ethyl-2-phenylbenzene.

Physicochemical Properties
The fundamental physicochemical properties of 1-Ethyl-2-phenylbenzene are summarized

below. These values are critical for predicting its behavior in various solvents, its volatility, and

for designing purification and handling procedures.
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Property Value Source(s)

CAS Number 1812-51-7 [1][4]

Molecular Formula C₁₄H₁₄ [1][4]

Molecular Weight 182.26 g/mol [1][4]

Appearance Colorless liquid (predicted) [N/A]

Melting Point -6.0 °C [1]

Boiling Point 266.0 °C [1]

Density 0.971 g/cm³ [4]

Flash Point 136.9 °C [4]

Refractive Index 1.557 [4]

XLogP3 4.3 [1]

Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-
Ethyl-2-phenylbenzene. While a comprehensive public database of all spectra is not readily

available, the expected spectral characteristics can be reliably predicted based on its structure

and data from analogous compounds.

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 1-Ethyl-2-phenylbenzene is expected to

show a prominent molecular ion (M⁺) peak at m/z = 182, corresponding to its molecular weight.

[5] A significant fragment ion would be observed at m/z = 167, resulting from the benzylic

cleavage and loss of a methyl group (•CH₃). This [M-15]⁺ fragment is characteristic of ethyl-

substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following spectral data are predicted based on established principles of NMR

spectroscopy and analysis of structurally similar biphenyl compounds.[6][7][8]
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to

the overlapping signals of the nine aromatic protons. The ethyl group protons will appear in the

aliphatic region.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.50 Multiplet (m) 9H Ar-H

~ 2.65 Quartet (q) 2H -CH₂-

~ 1.25 Triplet (t) 3H -CH₃

¹³C NMR: The carbon NMR spectrum will display 10 distinct signals for the 14 carbon atoms,

accounting for symmetry in the unsubstituted phenyl ring.

Predicted Chemical Shift (δ, ppm) Assignment

~ 142 - 145 Quaternary Ar-C (C-C bond)

~ 127 - 130 Ar-CH

~ 25 - 28 -CH₂-

~ 15 - 17 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. The key absorptions

for 1-Ethyl-2-phenylbenzene are predicted based on characteristic frequencies for aromatic

and alkyl groups.[9][10]
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Wavenumber (cm⁻¹) Vibration Type

3050 - 3100 Aromatic C-H Stretch

2850 - 2975 Aliphatic C-H Stretch (ethyl group)

~ 1600, ~1475 Aromatic C=C Ring Stretch

740 - 780 C-H Out-of-Plane Bend (ortho-disubstituted)

690 - 740 C-H Out-of-Plane Bend (monosubstituted)

Synthesis and Reactivity
Synthetic Strategies: Suzuki-Miyaura Cross-Coupling
The most efficient and widely used method for constructing unsymmetrical biphenyls like 1-
Ethyl-2-phenylbenzene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

[11] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester

derivative) and an aryl halide.[12] For this specific target, the reaction would involve coupling 2-

ethylphenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).[13]
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Caption: Workflow for Suzuki-Miyaura Synthesis.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[3][14]

Flask Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and

magnetic stir bar, add 2-ethylphenylboronic acid (1.2 equivalents), potassium carbonate

(K₂CO₃, 2.5 equivalents), and the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
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Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to

remove oxygen, which can deactivate the catalyst.

Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an

organic solvent and water (e.g., Toluene/H₂O or DME/H₂O in a 4:1 ratio).[3] Following this,

add bromobenzene (1.0 equivalent) via syringe.

Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) and stir vigorously for 12-

24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent

(e.g., ethyl acetate or dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-
Ethyl-2-phenylbenzene.

Chemical Reactivity
The reactivity of 1-Ethyl-2-phenylbenzene is governed by its constituent functional groups: the

two aromatic rings and the ethyl side chain.

Electrophilic Aromatic Substitution (EAS): Both phenyl rings can undergo EAS (e.g., nitration,

halogenation, Friedel-Crafts acylation). The ethyl group is an activating, ortho, para-directing

group.[15] Therefore, substitution on the ethyl-bearing ring will preferentially occur at the

positions ortho and para to the ethyl group. The phenyl substituent is a deactivating group

via induction but can direct ortho/para through resonance, though its directing effect is

generally weaker than the alkyl group. Steric hindrance from the adjacent phenyl ring will

significantly disfavor substitution at the ortho position (C6).

Oxidation: The benzylic protons on the ethyl group's methylene (-CH₂-) are susceptible to

oxidation by strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) to form a ketone (2-

acetylbiphenyl) or, under harsher conditions, a carboxylic acid.
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Ortho-C–H Activation: The presence of the alkyl group can direct transition metal catalysts to

selectively activate the adjacent ortho-C–H bond of the same ring, providing a pathway for

further functionalization at that position.[16]

Hydrogenation: Under high pressure and in the presence of a catalyst (e.g., Ni, Pd, Pt), the

aromatic rings can be hydrogenated to form 1-ethyl-2-phenylcyclohexane and other related

saturated products.

Safety and Handling
1-Ethyl-2-phenylbenzene is classified with the GHS07 hazard symbol, indicating it is harmful.

[2] While a specific Material Safety Data Sheet (MSDS) is not widely available, prudent

laboratory practices for handling substituted aromatic hydrocarbons should be followed.

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation

of vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

strong oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications and Research Significance
The primary application of 1-Ethyl-2-phenylbenzene is as a building block or intermediate in

synthetic organic chemistry.[2] Its structural motif is valuable for:

Pharmaceutical Development: Biphenyl structures are key components in many

pharmacologically active molecules, including certain anti-inflammatory drugs and kinase

inhibitors.[3] 1-Ethyl-2-phenylbenzene serves as a precursor for more complex,

functionalized biphenyls in drug discovery pipelines.

Materials Science: Substituted biphenyls are integral to the synthesis of advanced materials

such as liquid crystals and organic light-emitting diodes (OLEDs), where the electronic and
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photophysical properties of the biphenyl core are exploited.[3]

Chemical Synthesis: It is used as a reagent and fine chemical for creating more complex

molecular architectures in academic and industrial research settings.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583065#1-ethyl-2-phenylbenzene-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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